Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine (CAS No. 111852-42-7)
The oxazolo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in modern drug discovery. Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, often acting as an antagonist or inhibitor. This guide focuses on a specific, potent derivative: 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine. We will delve into its synthesis, physicochemical characteristics, and its emerging profile as a promising modulator of critical enzymatic pathways, particularly in oncology. This document is designed not merely as a repository of data, but as a strategic guide for researchers looking to leverage this molecule in their development programs.
Molecular Identity and Physicochemical Properties
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is a bicyclic heteroaromatic compound. The fusion of an oxazole ring to a pyridine core creates a rigid, planar system, while the 2-position substitution with a 4-bromophenyl group introduces a key pharmacophore for targeted interactions.
Key Physicochemical Data
The compound's properties make it a suitable candidate for drug development, possessing characteristics that align with favorable pharmacokinetics.
| Property | Value | Source |
| CAS Number | 111852-42-7 | [1] |
| Molecular Formula | C₁₂H₇BrN₂O | [1] |
| Molecular Weight | 275.10 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 38.92 Ų | [1] |
| LogP (Predicted) | 3.6523 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
| Physical Form | Solid |
Causality Insight: The predicted LogP value of ~3.65 suggests good lipophilicity, which is often crucial for cell membrane permeability and reaching intracellular targets. The complete absence of hydrogen bond donors and a limited number of acceptors contribute to this lipophilic character.
Synthesis and Manufacturing
The construction of the oxazolo[4,5-b]pyridine ring system is typically achieved through the condensation and subsequent cyclization of an ortho-amino-hydroxypyridine with a carboxylic acid or its derivative. This approach is both efficient and versatile.
Primary Synthetic Pathway: Condensation Reaction
The most direct and commonly cited method involves the reaction of 2-Amino-3-pyridinol with 4-Bromobenzoic acid under dehydrating conditions.[2] Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are effective catalysts for this transformation, as they facilitate the formation of the oxazole ring by removing water.[3][4]
Caption: Synthetic workflow for 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established methodologies for forming the oxazolo[4,5-b]pyridine scaffold.[3][4]
Objective: To synthesize 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.
Materials:
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2-Amino-3-pyridinol (1.0 eq)
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4-Bromobenzoic acid (1.0 eq)
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Polyphosphoric acid (PPA) (10-15 wt eq)
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Argon or Nitrogen atmosphere
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Standard glassware for high-temperature reactions
Procedure:
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Vessel Preparation: Under an inert argon atmosphere, charge a round-bottom flask equipped with a mechanical stirrer and reflux condenser with 2-Amino-3-pyridinol and 4-Bromobenzoic acid.
-
Catalyst Addition: Add Polyphosphoric acid (PPA) to the flask. The PPA acts as both the solvent and the dehydrating catalyst.
-
Reaction Execution: Heat the reaction mixture to 180-200°C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclodehydration.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to approximately 100°C and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water.
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Purification: Purify the crude product using flash chromatography on silica gel to yield the final compound.
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Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point determination.[3]
Trustworthiness Note: This protocol is self-validating. The purification via flash chromatography and subsequent analytical characterization (NMR, MS) are critical steps to ensure the identity and purity of the final compound, which is essential for its use in biological assays.
Biological Activity and Mechanism of Action
The primary therapeutic interest in 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine and its analogs stems from their activity as anticancer, anti-inflammatory, and antibacterial agents.[5][6][7]
Primary Target: Human DNA Topoisomerase IIα (hTopo IIα) Inhibition
The most significant and well-defined activity of this compound is its role as a potent inhibitor of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme in DNA replication and cell division.[8]
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Mechanism: hTopo IIα resolves DNA tangles and supercoils by creating transient double-strand breaks, allowing another DNA strand to pass through, and then religating the break. 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine acts as a "poison," stabilizing the covalent complex formed between the enzyme and DNA (the cleavage complex). This prevents the religation of the DNA strands, leading to an accumulation of permanent double-strand breaks, which triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
A study identified 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, a close analog, as an inhibitor of hTopo IIα with an IC₅₀ value of 2 µM, which was more active than the reference drug etoposide.[8] This highlights the potential of this scaffold in developing novel anticancer agents.
Caption: Mechanism of hTopo IIα inhibition by 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine.
Other Potential Applications
The oxazolo[4,5-b]pyridine scaffold is pleiotropic, demonstrating a range of biological activities that suggest broader therapeutic potential.
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Anti-inflammatory: Related derivatives have been investigated as nonacidic anti-inflammatory agents.[5][6]
-
Antibacterial: The structural similarity to nucleic acid bases suggests a potential mechanism involving the inhibition of bacterial DNA gyrase or general nucleic acid synthesis.[7][9]
-
GSK-3β Inhibition: Novel series of oxazolo[4,5-b]pyridine-2-one based compounds have been synthesized and evaluated as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which has implications for treating inflammation.[10][11]
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Antithrombotic: Some functionalized oxazolo[4,5-b]pyridines have been explored as potential Glycoprotein GPIIb/GPIIIa antagonists, which could lead to antithrombotic agents.[3][4]
Caption: Overview of the biological applications for the oxazolo[4,5-b]pyridine scaffold.
Conclusion and Future Directions
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is more than a chemical intermediate; it is a highly promising scaffold for the development of targeted therapeutics. Its straightforward synthesis and potent, well-defined activity as a topoisomerase IIα inhibitor make it a compelling candidate for further preclinical and clinical investigation in oncology. Furthermore, the diverse biological activities associated with the core oxazolo[4,5-b]pyridine structure warrant continued exploration in other therapeutic areas, including inflammatory diseases and bacterial infections. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on detailed ADME/Tox profiling to assess its viability as a clinical drug candidate.
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Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024). Beilstein Journals. [Link]
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Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. (n.d.). ResearchGate. [Link]
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Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. (2006). Taylor & Francis Online. [Link]
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Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one Based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors With Anti-inflammatory Potential. (2016). PubMed. [Link]
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Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons | Request PDF. (n.d.). ResearchGate. [Link]
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2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. (n.d.). ACS Publications. [Link]
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Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (2021). PubMed. [Link]
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CAS No. 2171852-42-7. (n.d.). Chemsrc. [Link]
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2-(4-bromophenyl)-[3][4]oxazolo[4,5-b]pyridine. (n.d.). Chemsrc. [Link]
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Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (n.d.). ResearchGate. [Link]
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Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using... (n.d.). ResearchGate. [Link]
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In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. (2017). ResearchGate. [Link]
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